molecular formula C15H28N2O3 B13179124 Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1354953-72-2

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate

Katalognummer: B13179124
CAS-Nummer: 1354953-72-2
Molekulargewicht: 284.39 g/mol
InChI-Schlüssel: PFTNAMMYIVNWTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O3. This compound belongs to the class of azaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research applications and the development of specialized chemical processes.

Eigenschaften

CAS-Nummer

1354953-72-2

Molekularformel

C15H28N2O3

Molekulargewicht

284.39 g/mol

IUPAC-Name

tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-5-19-12-10-11(16)15(12)6-8-17(9-7-15)13(18)20-14(2,3)4/h11-12H,5-10,16H2,1-4H3

InChI-Schlüssel

PFTNAMMYIVNWTD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC(C12CCN(CC2)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.